Histidylproline

Beschreibung

Structure

3D Structure

Eigenschaften

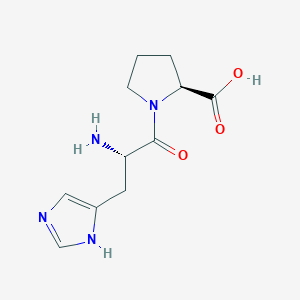

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCFUHAPNTYMJB-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943211 |

Source

|

| Record name | Histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Histidylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20930-58-9 |

Source

|

| Record name | Histidylproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20930-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020930589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physiological Roles of Cyclo(His-Pro)

Abstract

Cyclo(His-Pro) (CHP), an endogenous cyclic dipeptide, has emerged as a molecule of significant interest within the scientific and drug development communities. Arising primarily from the metabolism of Thyrotropin-Releasing Hormone (TRH), CHP exhibits a remarkable spectrum of physiological activities, transcending its origins as a neuropeptide metabolite. This technical guide provides a comprehensive exploration of the known physiological roles of cyclo(His-Pro), delving into its neuroprotective, anti-inflammatory, and metabolic functions. We will dissect the underlying molecular mechanisms, present detailed experimental protocols for its study, and summarize key quantitative data to support researchers and drug development professionals in their endeavors. This document is designed to be a self-validating resource, grounded in authoritative scientific literature, to facilitate a deeper understanding and further investigation into the therapeutic potential of this multifaceted peptide.

Introduction to Cyclo(His-Pro): Beyond a TRH Metabolite

Cyclo(His-Pro), also known as histidyl-proline diketopiperazine, is a cyclic dipeptide that is ubiquitously present in various tissues and bodily fluids, including the brain, gastrointestinal tract, blood, and cerebrospinal fluid.[1] While it can be formed from the enzymatic cleavage of TRH by pyroglutamate aminopeptidase followed by spontaneous cyclization, evidence suggests that not all endogenous cyclo(His-Pro) is derived from this pathway, hinting at other biosynthetic routes.[2] Its ability to cross the blood-brain barrier and its stability against enzymatic degradation make it a compelling molecule for therapeutic development.[3] This guide will illuminate the diverse physiological functions of cyclo(His-Pro), with a particular focus on its mechanisms of action that are of interest to researchers in neuropharmacology, immunology, and metabolic diseases.

Physicochemical Properties and Analytical Methodologies

A thorough understanding of the physicochemical properties of cyclo(His-Pro) is fundamental for its accurate quantification and biological investigation.

Chemical Structure:

-

IUPAC Name: (3S,8aS)-3-(1H-imidazol-5-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

-

Molecular Formula: C₁₁H₁₄N₄O₂

-

Molecular Weight: 234.26 g/mol [4]

Quantification of Cyclo(His-Pro) in Biological Samples: A Step-by-Step LC-MS/MS Protocol

Accurate quantification of cyclo(His-Pro) in complex biological matrices like plasma and tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity.

Sample Preparation: Solid-Phase Extraction (SPE) [5]

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute cyclo(His-Pro) with 1 mL of acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Cyclo(His-Pro): Precursor ion (Q1) m/z 235.1 → Product ion (Q3) m/z 82.1

-

Internal Standard (e.g., ¹³C₆,¹⁵N₄-cyclo(His-Pro)): Precursor ion (Q1) m/z 245.1 → Product ion (Q3) m/z 86.1

-

The Neuroprotective Role of Cyclo(His-Pro): A Mechanistic Overview

A significant body of evidence points to the neuroprotective effects of cyclo(His-Pro) in various models of neuronal injury.[3][6] Its ability to counteract oxidative stress and neuroinflammation is central to this protective action.

Modulation of the Nrf2 and NF-κB Signaling Pathways

Cyclo(His-Pro) exerts its neuroprotective effects primarily through the modulation of two key transcription factors: Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB).[3]

-

Nrf2 Activation: Cyclo(His-Pro) promotes the nuclear translocation of Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation. This enhances the cellular defense against oxidative stress.

-

NF-κB Inhibition: Cyclo(His-Pro) inhibits the activation of NF-κB, a key regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, cyclo(His-Pro) downregulates the expression of pro-inflammatory cytokines and enzymes.[7]

Caption: Cyclo(His-Pro) signaling pathway in neuroprotection.

Experimental Protocol: In Vitro Neuroprotection Assay in PC12 Cells

The rat pheochromocytoma (PC12) cell line is a widely used model for studying neuronal differentiation and neuroprotection.

Materials:

-

PC12 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Cyclo(His-Pro)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(His-Pro) (e.g., 10, 50, 100 µM) for 24 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM for 4 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

The Anti-inflammatory Properties of Cyclo(His-Pro)

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Cyclo(His-Pro) has demonstrated potent anti-inflammatory effects, primarily by modulating microglial activation.[7]

Experimental Protocol: Anti-inflammatory Assay in BV2 Microglial Cells

BV2 cells, an immortalized murine microglia cell line, are a standard model for studying neuroinflammation.

Materials:

-

BV2 cells

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cyclo(His-Pro)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Seeding: Culture and seed BV2 cells as described for PC12 cells.

-

Pre-treatment: Pre-treat the cells with varying concentrations of cyclo(His-Pro) (e.g., 10, 50, 100 µM) for 1 hour.

-

Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement:

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Metabolic Regulation by Cyclo(His-Pro)

Beyond its roles in the central nervous system, cyclo(His-Pro) is involved in the regulation of metabolic processes, including glucose homeostasis and appetite control.

Influence on Glucose Metabolism

Cyclo(His-Pro) has been shown to influence glucose metabolism. Studies suggest that oral administration of cyclo(His-Pro) in combination with zinc can improve glycemic control in diabetic models.[8] The proposed mechanism involves enhanced intestinal zinc absorption, which is important for insulin synthesis and secretion, and improved insulin utilization.[8]

Appetite Regulation

Cyclo(His-Pro) has been implicated in the central regulation of appetite. Intracerebroventricular administration of cyclo(His-Pro) has been shown to reduce food intake in animal models.

Experimental Protocol: In Vivo Appetite Regulation Study in Rats

Animals:

-

Male Wistar rats (250-300 g)

-

Individually housed with ad libitum access to food and water.

Procedure:

-

Acclimation: Acclimate the rats to the experimental conditions for at least one week.

-

Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

-

Administration: Administer cyclo(His-Pro) (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of standard chow. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: Compare the cumulative food intake between the cyclo(His-Pro)-treated groups and the vehicle control group.

Quantitative Data Summary

| Parameter | Species | Tissue/Fluid | Concentration Range | Reference |

| Endogenous Concentration | Rat | Pancreatic Islets | ~2023 pg/mg protein | [9] |

| Endogenous Concentration | Human | Cerebrospinal Fluid | Varies with health status | [10] |

| Endogenous Concentration | Human | Blood | Varies with health status | [10] |

| Food Source Concentration | Various | Foods | 5-1500 times higher than plasma | [11] |

| Neuroprotection (in vitro) | Rat (PC12 cells) | - | Effective at 10-100 µM | [6] |

| Anti-inflammatory (in vitro) | Mouse (BV2 cells) | - | Effective at 10-100 µM | [7] |

Therapeutic Potential, Clinical Trials, and Safety

The diverse physiological roles of cyclo(His-Pro) position it as a promising therapeutic candidate for a range of disorders.

-

Neurodegenerative Diseases: Its neuroprotective and anti-inflammatory properties make it a potential therapeutic for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][12]

-

Metabolic Disorders: Its influence on glucose metabolism suggests potential applications in the management of type 2 diabetes.[8]

As of the current literature review, there is a lack of extensive clinical trial data specifically for cyclo(His-Pro) as a standalone therapeutic agent. The majority of the research is in the preclinical phase. Further investigation into its safety, toxicity, and efficacy in human subjects is warranted. Preclinical studies have generally indicated a good safety profile, with no significant toxicity observed at therapeutic doses.[3]

Future Directions

The field of cyclo(His-Pro) research is ripe with opportunities for further exploration. Key areas for future investigation include:

-

Elucidation of Specific Receptors: Identifying the specific cellular receptors through which cyclo(His-Pro) mediates its diverse effects.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

-

Clinical Trials: Well-designed clinical trials to evaluate its safety and efficacy in various disease models.

-

Drug Delivery Systems: Development of novel drug delivery systems to enhance its bioavailability and target-specific delivery.

Conclusion

Cyclo(His-Pro) is a pleiotropic molecule with a wide array of physiological functions that extend far beyond its role as a simple metabolite of TRH. Its neuroprotective, anti-inflammatory, and metabolic regulatory properties, underpinned by its ability to modulate key signaling pathways, make it a highly attractive candidate for drug development. This technical guide has provided a comprehensive overview of its known roles, supported by detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community. Continued research into this fascinating cyclic dipeptide holds the promise of novel therapeutic strategies for a range of debilitating diseases.

References

- Bellezza, I., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535.

- BenchChem. (2025). Application Notes and Protocols for the Detection of Cyclo(his-pro) in Biological Samples.

- Minelli, A., et al. (2008). Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide. Amino acids, 35(2), 293-299.

- Grottelli, S., et al. (2016). The Role of Cyclo(His-Pro) in Neurodegeneration. International journal of molecular sciences, 17(8), 1332.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 449094, Cyclo(his-pro). Retrieved from [Link]_

- BenchChem. (2025). Investigating the Neuroprotective Effects of Cyclo(Phe-Pro)

- BenchChem. (2025). A Comparative Guide to the In Vitro Neuroprotective Mechanisms of Cyclo(Pro-Leu) and its Analogs.

- Creative Peptides. (n.d.). Cyclo(his-pro) peptide.

- Minelli, A., et al. (2008). Focus on cyclo(His–Pro): history and perspectives as antioxidant peptide. Amino Acids, 35(2), 293-299.

- Mori, M., et al. (1983). Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets.

- Regazzoni, L., et al. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Nutrients, 14(9), 1775.

- Hilton, C. W., et al. (1992). Food contains the bioactive peptide, cyclo(His-Pro). The Journal of Clinical Endocrinology & Metabolism, 75(2), 375-378.

- Bellezza, I., et al. (2019). Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro). Current medicinal chemistry, 26(33), 6133-6143.

- Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19-22.

- Tommonaro, G., et al. (2019). Cyclic Peptides in Neurological Disorders: The Case of Cyclo (His-Pro). Current Medicinal Chemistry, 26(33), 6133-6143.

- Mori, M., et al. (1988). Cyclo(His-Pro) concentration.

- Bellezza, I., et al. (2019). Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells. Molecular and cellular neurosciences, 94, 23-31.

- BenchChem. (2025). Neuroprotective Effects of Cyclic Dipeptides: A Technical Guide on Cyclo(Pro-Leu)

- Tymora Analytical Operations. (2024). LC-MS/MS Analysis. protocols.io.

- Future Science Group. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs.

- Bellezza, I., et al. (2012). Cyclo (His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The international journal of biochemistry & cell biology, 44(3), 525-535.

- Bellezza, I., et al. (2013). Cyclo (His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signaling. Free Radical Biology and Medicine, 60, 106-115.

- Das, S., et al. (2023). Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders. Free Radical Biology and Medicine, 208, 219-232.

- Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale clinical proteomic studies. Proteomics.

- Wang, Y., et al. (2023). Treatment with 4a blocks LPS stimulated inflammation in BV2 microglia cells alongside IkB/NF-kB axis suppression. bioRxiv, 2023-05.

- Thermo Fisher Scientific. (n.d.).

- Krewenka, C., et al. (2023). Anti-Inflammatory Effects of GPR55 Agonists and Antagonists in LPS-Treated BV2 Microglial Cells. International Journal of Molecular Sciences, 24(9), 8303.

- Anusree, S. S., et al. (2018). An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders. Journal of dietary supplements, 15(6), 844-856.

- Kim, J. H., et al. (2024). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. International Journal of Molecular Sciences, 25(1), 548.

- Zhang, Q., et al. (2023). Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study. Frontiers in Pharmacology, 14, 1270505.

- Mohammed, B. H., et al. (2023). Evaluation of the Probiotic Effects of Bacillus clausii on the Biochemical Profile of Diarrheic Male Rats Experimentally Infected with Escherichia coli. ResearchersLinks, 7(1), 1-7.

- Al-Ghananeem, A. M., et al. (2023). Pharmacokinetics of cycloheximide in rats and evaluation of its effect as a blocker of intestinal lymph formation. European Journal of Pharmaceutics and Biopharmaceutics, 193, 89-95.

- Filar, M., et al. (2020). Protocol for Measuring Free (Low-stress) Exploration in Rats. Journal of visualized experiments : JoVE, (155), 10.3791/60641.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(his-pro) | C11H14N4O2 | CID 449094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclo(His-Pro) inhibits NLRP3 inflammasome cascade in ALS microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulatory Role of Histidylproline (Cyclo(His-Pro)) in Cellular Signaling: A Technical Guide for Researchers

Introduction: Unveiling the Significance of a Cyclic Dipeptide

Histidylproline (HP), a cyclic dipeptide also known as Cyclo(His-Pro) (cHP), has emerged from relative obscurity as a metabolite of Thyrotropin-Releasing Hormone (TRH) to a molecule of significant interest in the field of cellular signaling.[1][2] Initially identified in the brain, cHP is now known to be endogenously present in various bodily fluids and tissues, including blood, cerebrospinal fluid, the gastrointestinal tract, and the pancreas.[3][4] Its ability to cross the blood-brain barrier further accentuates its potential as a key regulatory peptide with diverse physiological functions.[5] This guide provides an in-depth technical exploration of cHP's role in cellular signaling, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanisms, experimental validation, and therapeutic potential.

Biosynthesis and Metabolism: More Than Just a TRH Metabolite

While a significant portion of endogenous cHP is derived from the enzymatic degradation of TRH, evidence suggests alternative biosynthetic pathways.[1][2][4] The enzyme pyroglutamyl aminopeptidase cleaves the N-terminal pyroglutamic acid from TRH, leading to the formation of His-Pro-NH2, which then cyclizes to form cHP.[2] However, studies have also demonstrated the formation of cHP from the TRH precursor, TRH-Gly (pGlu-His-Pro-Gly), without the intermediate formation of TRH, suggesting a more complex origin.[6] Furthermore, the non-enzymatic conversion of His-Pro-Gly to cHP has been observed.[6] Unlike TRH, which has a short half-life, cHP is a stable molecule that is cleared from circulation largely unmetabolized and excreted in the urine.[2]

Core Signaling Pathways Modulated by Histidylproline

Histidylproline exerts its regulatory effects by influencing several critical intracellular signaling pathways. Its multifaceted actions underscore its importance in maintaining cellular homeostasis and responding to stress.

The Nrf2/Heme Oxygenase-1 Antioxidant Response Pathway

A primary mechanism through which cHP confers cytoprotection is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Nrf2 is a master transcriptional regulator of a battery of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by cHP, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

One of the key downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[7] The induction of HO-1 by cHP leads to the degradation of heme into biliverdin (which is subsequently converted to bilirubin), carbon monoxide (CO), and free iron, all of which contribute to the resolution of oxidative stress.[7]

Figure 1: Cyclo(His-Pro) activates the Nrf2/HO-1 antioxidant pathway.

Inhibition of the NF-κB Pro-Inflammatory Pathway

Histidylproline demonstrates significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibitory action of cHP on NF-κB is intricately linked to its activation of the Nrf2/HO-1 axis.[7]

The products of the HO-1 reaction, particularly carbon monoxide and bilirubin, have been shown to suppress NF-κB activation.[7] By upregulating HO-1, cHP effectively dampens the pro-inflammatory cascade mediated by NF-κB. This crosstalk between the Nrf2 and NF-κB pathways highlights a sophisticated regulatory mechanism where cHP simultaneously bolsters antioxidant defenses while suppressing inflammation.

Figure 2: Cyclo(His-Pro) inhibits the NF-κB pro-inflammatory pathway.

Experimental Methodologies for Studying Histidylproline's Cellular Effects

A robust understanding of cHP's bioactivity relies on well-defined experimental protocols. The following section details key assays and workflows for investigating its cellular and molecular effects.

Cell Viability and Cytotoxicity Assays

To assess the neuroprotective and cytoprotective effects of cHP, standard cell viability and cytotoxicity assays are employed.

Table 1: Summary of Cell Viability and Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Typical Application for cHP Studies |

| MTT Assay | Enzymatic reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. | Absorbance at 570 nm, proportional to the number of viable cells. | Quantifying the protective effect of cHP against toxin-induced cell death (e.g., Aβ₁₋₄₂).[9][10][11] |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Enzymatic activity of LDH, proportional to the number of dead or damaged cells. | Assessing the ability of cHP to prevent membrane damage and cytotoxicity.[9][10][11] |

Protocol 1: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

-

Treatment: Pre-treat cells with various concentrations of cHP for a specified duration (e.g., 24 hours).

-

Induction of Cytotoxicity: Introduce the cytotoxic agent (e.g., 20 µM Aβ₁₋₄₂) and co-incubate with cHP for another 24-48 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Gene Expression Analysis using RT-PCR Arrays

To elucidate the molecular mechanisms underlying cHP's effects, quantitative real-time PCR (RT-PCR) arrays can be utilized to simultaneously analyze the expression of a panel of genes involved in specific signaling pathways.

Protocol 2: RT-PCR Array for Molecular Pathway Analysis

-

Cell Treatment and RNA Isolation: Treat cells with cHP and/or a stimulus as per the experimental design. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.[10]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.[10]

-

PCR Array: Prepare the PCR reaction mix containing the synthesized cDNA, SYBR Green master mix, and nuclease-free water. Aliquot the mixture into a 96- or 384-well PCR array plate containing pre-dispensed primers for genes of interest (e.g., apoptosis, oxidative stress, inflammation pathways).[10]

-

Real-Time PCR: Perform the real-time PCR reaction using a compatible instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]

-

Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method, normalizing to appropriate housekeeping genes. Web-based data analysis tools provided by the array manufacturer can facilitate this process.[10]

Figure 3: Workflow for gene expression analysis using RT-PCR arrays.

Receptor Binding and Future Directions

While the downstream signaling effects of cHP are becoming clearer, the initial molecular interactions at the cell surface remain an area of active investigation. Specific membrane receptors for cHP have not been definitively identified in the brain or pituitary.[1] However, specific binding of cHP to adrenal cortex membranes has been demonstrated.[1][12] It has been proposed that cHP may interact with a receptor dually coupled to stimulatory and inhibitory G proteins.[9] Further research is needed to deorphanize the cHP receptor(s) and fully elucidate the initial steps in its signaling cascades.

The multifaceted regulatory roles of Histidylproline in cellular signaling, from its potent antioxidant and anti-inflammatory actions to its neuroprotective capabilities, position it as a promising candidate for therapeutic development.[9][10] Future studies focusing on its specific molecular targets and the optimization of its delivery and efficacy will be crucial in translating the scientific understanding of this intriguing peptide into clinical applications.

References

-

Minelli, A., Conte, C., Grottelli, S., Bellezza, M., Cacciatore, I., & Bolanos, J. P. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525–535. Retrieved from [Link]

-

Prasad, C. (1982). Histidyl-proline diketopiperazine: its biological role as a regulatory peptide. Molecular and Cellular Biochemistry, 42(1), 45–63. Retrieved from [Link]

-

Ko, M. J., Kim, S., Lee, J. H., & Kim, Y. S. (2023). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Journal of Experimental Botany, 74(14), 4567–4579. Retrieved from [Link]

- Seeds, W. A. (2020). The Peptide Protocols, Volume 1. Seeds Scientific Performance Research.

-

Mori, M., Prasad, C., & Wilber, J. F. (1981). A new biological contribution of cyclo(His-Pro) to the peripheral inhibition of pancreatic secretion. American Journal of Physiology-Endocrinology and Metabolism, 241(1), E60–E64. Retrieved from [Link]

-

Minelli, A., Conte, C., & Bellezza, M. (2011). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. ResearchGate. Retrieved from [Link]

-

Mori, M., Prasad, C., & Wilber, J. F. (1981). Thyrotropin-releasing Hormone and Histidyl-Proline Diketopiperazine: Stimulation of Secretion From Hypothalamic Fragments in Vitro by Depolarizing Agents. Endocrinology, 108(5), 1995–1997. Retrieved from [Link]

-

Core Peptides. (n.d.). Protirelin (Thyrotropin TRH) & Brain Cell Signaling. Retrieved from [Link]

-

Tufan, H., Can, I., Dogan, S., & Degirmenci, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Molecules, 25(9), 2235. Retrieved from [Link]

-

Jackson, I. M. D. (1998). The Biology of pro-Thyrotropin-Releasing Hormone- Derived Peptides*. Endocrine Reviews, 19(4), 469–527. Retrieved from [Link]

-

Seeds, W. A. (2020). Peptide Protocols: Volume One. Allstora. Retrieved from [Link]

-

Scanlon, M. F., Lewis, M. D., & Shale, D. J. (1985). Lack of Effect of the TRH Related Dipeptide Histidyl-Proline Diketopiperazine on TSH and PRL Secretion in Normal Subjects, in Patients With Microprolactinomas and in Primary Hypothyroidism. Clinical Endocrinology, 23(3), 289–293. Retrieved from [Link]

-

Prasad, C. (1988). Cyclo(His-Pro): its distribution, origin and function in the human. Neuroscience & Biobehavioral Reviews, 12(1), 19–22. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Research Protocols. Retrieved from [Link]

-

Battaini, F., & Peterkofsky, A. (1980). Specific binding to adrenal particulate fraction of cyclo(histidyl-proline), a TRH metabolite. Biochemical and Biophysical Research Communications, 94(1), 240–247. Retrieved from [Link]

-

Seeds, W. A. (2024). Peptide Protocols: Volume One [Audiobook]. Google Play Books. Retrieved from [Link]

-

Luo, L., & Y-C, C. (2013). Tripeptide amide L-pyroglutamyl-histidyl-L-prolineamide (L-PHP-thyrotropin-releasing hormone, TRH) promotes insulin-producing cell proliferation. Recent patents on anti-cancer drug discovery, 8(1), 2–11. Retrieved from [Link]

-

Tufan, H., Can, I., Dogan, S., & Degirmenci, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Molecules (Basel, Switzerland), 25(9), 2235. Retrieved from [Link]

-

Miyashita, K., Murakami, M., Yamada, M., Iriuchijima, T., & Mori, M. (1993). Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone. The Journal of Biological Chemistry, 268(28), 20863–20865. Retrieved from [Link]

-

Mori, M., Mallik, T., Prasad, C., & Wilber, J. F. (1982). Histidyl-proline diketopiperazine cyclo (His-Pro): measurement by radioimmunoassay in human blood in normal subjects and in patients with hyper- and hypothyroidism. Biochemical and Biophysical Research Communications, 109(2), 541–547. Retrieved from [Link]

-

Mori, M., Yamada, M., & Iriuchijima, T. (1993). Intraventricular administration of histidyl-proline-diketopiperazine [Cyclo(His-Pro)] suppresses prolactin secretion and synthesis: a possible role of Cyclo(His-Pro) as dopamine uptake blocker in rat hypothalamus. Endocrinology, 132(3), 953–958. Retrieved from [Link]

-

D'Aniello, S., Ronsisvalle, S., & D'Aniello, A. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 7, 337. Retrieved from [Link]

-

Winokur, A. (2011). THYROTROPIN RELEASING HORMONE (TRH). In International Network for the History of Neuropsychopharmacology. Retrieved from [Link]

-

Kasai, K., Ohmichi, M., & Kanda, Y. (1990). Lack of Effect of Histidyl-Proline Diketopiperazine on Basal Level and TRH-induced Response of Cytosolic Calcium Concentration in Rat Lactotrophs. Endocrinology, 126(5), 2530–2534. Retrieved from [Link]

-

Tufan, H., Can, I., Dogan, S., & Degirmenci, A. (2020). Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates. Molecules, 25(9), 2235. Retrieved from [Link]

-

Prasad, C., Wilber, J. F., & Akerstrom, V. (1984). Histidyl-proline Diketopiperazine [cyclo(His-Pro)]: A New Neuropeptide Modulator of Insulin and Glucagon Secretion. Transactions of the Association of American Physicians, 97, 88–94. Retrieved from [Link]

-

Dr. Smily Pruthi Pahwa. (2023, September 19). Lecture 45: Metabolism of Histidine, Proline, Arginine and Lysine [Video]. YouTube. Retrieved from [Link]

-

Guan, X., He, Y., & Ma, H. (2006). Peptides derived from the histidine-proline domain of the histidine-proline-rich glycoprotein bind to tropomyosin and have antiangiogenic and antitumor activities. Cancer Research, 66(10), 5347–5354. Retrieved from [Link]

-

Wilber, J. F., Mori, M., Pegues, J., & Prasad, C. (1982). Endogenous histidyl-proline diketopiperazine [cyclo (His-Pro)]: a potential satiety neuropeptide in normal and genetically obese rodents. Transactions of the Association of American Physicians, 95, 131–135. Retrieved from [Link]

-

Melmed, S., Carlson, H. E., & Hershman, J. M. (1982). Histidyl-proline diketopiperazine suppresses prolactin secretion in human pituitary tumour cell cultures. Clinical Endocrinology, 16(1), 97–100. Retrieved from [Link]

-

Kukla, M. J., Breslin, H. J., & Bowden, C. R. (1985). Synthesis, characterization, and anorectic testing of the four stereoisomers of cyclo(histidylproline). Journal of Medicinal Chemistry, 28(11), 1745–1747. Retrieved from [Link]

-

Phang, J. M. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 9, 763. Retrieved from [Link]

-

Lebreton, S., Cabassa-Hourton, C., Savouré, A., Funck, D., & Forlani, G. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 607834. Retrieved from [Link]

-

Signorelli, S., & Verbruggen, N. (2015). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in Plant Science, 6, 547. Retrieved from [Link]

- Otvos, L. (Ed.). (2020). Peptide Synthesis: Methods and Protocols (1st ed.). Humana Press.

-

Lebreton, S., Cabassa-Hourton, C., Savouré, A., Funck, D., & Forlani, G. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in plant science, 11, 607834. Retrieved from [Link]

-

Pinto, M. C. X., & de Oliveira, A. C. P. (2025). Neurobiology of L-proline: From molecules to behavior. Neuroscience, 584, 117–130. Retrieved from [Link]

-

Valle, D., & Phang, J. M. (2019). Disorders of Proline and Hydroxyproline Metabolism. In OMMBID. McGraw Hill Medical. Retrieved from [Link]

Sources

- 1. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histidyl-Proline Diketopiperazine Isomers as Multipotent Anti-Alzheimer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Specific binding to adrenal particulate fraction of cyclo(histidyl-proline), a TRH metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the solid-phase synthesis of histidylproline.

Protocol for the Solid-Phase Synthesis of Histidylproline

Abstract

This application note provides a comprehensive, field-proven protocol for the solid-phase synthesis of the dipeptide histidylproline (His-Pro). The methodology leverages the widely adopted Fmoc/tBu strategy, detailing each critical step from resin preparation to final peptide cleavage and characterization. Special emphasis is placed on the challenges associated with histidine incorporation, particularly the prevention of racemization, and the rationale behind the selection of specific protecting groups and coupling reagents. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: The Significance of Histidylproline and Solid-Phase Synthesis

The dipeptide histidylproline is a molecule of significant biological interest, serving as a fundamental structural motif in various endogenous peptides and a precursor in the synthesis of more complex peptide-based therapeutics. The inherent challenges in its synthesis, primarily related to the unique chemical properties of the histidine residue, necessitate a robust and well-controlled synthetic strategy.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a streamlined and efficient alternative to traditional solution-phase methods.[1][2] By anchoring the growing peptide chain to an insoluble resin support, SPPS facilitates the removal of excess reagents and byproducts through simple filtration and washing steps, thereby simplifying the purification process and enabling automation.[1][2]

The most prevalent approach within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3] This method employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of reactive amino acids.[3] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups, which are removed in the final cleavage step.[3]

Histidine presents a unique challenge in Fmoc-based SPPS due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization of the α-carbon during activation.[1][4][5][6][7] To mitigate these issues, the imidazole group must be protected. The trityl (Trt) group is a commonly employed protecting group for the histidine side chain due to its steric bulk and its stability under the basic conditions used for Fmoc deprotection.[1][8]

This protocol will detail the synthesis of histidylproline using Fmoc-His(Trt)-OH and Fmoc-Pro-OH on a 2-chlorotrityl chloride resin, a support chosen for its acid lability, which allows for the cleavage of the final peptide under mild acidic conditions, preserving the integrity of the product.[9][10]

Materials and Reagents

| Item | Description/Grade | Supplier (Example) |

| Resin | 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB | Major Resin Suppliers |

| Amino Acids | Fmoc-Pro-OH | Peptide Grade |

| Fmoc-His(Trt)-OH | Peptide Grade | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |

| Dichloromethane (DCM) | ACS Grade | |

| Methanol (MeOH) | ACS Grade | |

| Diethyl ether | Anhydrous | |

| Reagents | Piperidine | Reagent Grade |

| N,N'-Diisopropylethylamine (DIPEA) | Reagent Grade | |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | |

| Hydroxybenzotriazole (HOBt) or OxymaPure® | Peptide Synthesis Grade | |

| Trifluoroacetic acid (TFA) | Reagent Grade | |

| Triisopropylsilane (TIS) | Reagent Grade | |

| Water | Deionized | |

| Equipment | Solid-phase peptide synthesis vessel | --- |

| Mechanical shaker | --- | |

| Sintered glass funnel | --- | |

| High-vacuum pump | --- | |

| Rotary evaporator | --- | |

| Lyophilizer | --- | |

| HPLC system | For purification and analysis | |

| Mass spectrometer | For characterization |

Experimental Protocol

Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)

The initial step involves the covalent attachment of the C-terminal amino acid, proline, to the 2-chlorotrityl chloride resin.[10]

Procedure:

-

Place 1.0 g of 2-chlorotrityl chloride resin in a peptide synthesis vessel.

-

Swell the resin in DCM (10 mL/g of resin) for 30 minutes with gentle agitation.[2]

-

Drain the DCM.

-

Dissolve Fmoc-Pro-OH (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DCM (10 mL/g of resin).

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

To cap any unreacted chloride sites, add a small volume of methanol (0.8 mL/g of resin) and agitate for an additional 15-30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin under high vacuum for at least 4 hours.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the α-amino group of the resin-bound proline, preparing it for coupling with the next amino acid.

Procedure:

-

Swell the Fmoc-Pro-resin in DMF (10 mL/g of resin) for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine.

Second Amino Acid Coupling (Fmoc-His(Trt)-OH)

The coupling of Fmoc-His(Trt)-OH is a critical step where racemization can occur.[11][12] The use of an additive like HOBt or OxymaPure® is crucial to suppress this side reaction.[11]

Procedure:

-

In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 fold molar excess relative to resin loading) and HOBt (or OxymaPure®) (equivalent to the amino acid) in DMF.[8]

-

Add DIC (1 equivalent to the amino acid) to the solution to pre-activate the amino acid for 5-10 minutes at room temperature.[8]

-

Add the activated Fmoc-His(Trt)-OH solution to the deprotected Pro-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[8]

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a double coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the histidylproline-resin under high vacuum.

Final Fmoc Deprotection

The final Fmoc group on the N-terminal histidine is removed following the same procedure as in section 3.2.

Cleavage and Global Deprotection

This final step simultaneously cleaves the dipeptide from the resin and removes the trityl side-chain protecting group from the histidine residue.[8] The use of scavengers like TIS is essential to prevent the re-attachment of the trityl cation to the peptide.

Procedure:

-

Swell the dried histidylproline-resin in DCM for 30 minutes.

-

Drain the DCM.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate for 1.5-2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude histidylproline should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a high-purity product. The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.[13][14][15][16][17]

Workflow Visualization

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. advancedchemtech.com [advancedchemtech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. ijsra.net [ijsra.net]

- 16. jpt.com [jpt.com]

- 17. resolvemass.ca [resolvemass.ca]

A Comprehensive Guide to the Extraction and Purification of Histidylproline (Cyclo(His-Pro)) from Biological Tissues

Application Note & Protocol

Introduction: The Challenge of Cyclo(His-Pro) Analysis

Histidylproline (cyclo(His-Pro)) is a diketopiperazine with diverse biological activities. It is formed in the central nervous system and other tissues, where it can act independently of its precursor, TRH.[1][2] The analysis of this small, polar molecule from biological matrices is challenging due to its low endogenous concentrations and the presence of overwhelmingly abundant interfering substances like proteins, lipids, and salts.

Effective isolation requires a multi-step strategy that efficiently removes these contaminants while maximizing the recovery of the target analyte. This guide presents a workflow that combines robust protein precipitation, solid-phase extraction (SPE) for initial cleanup and concentration, and high-performance liquid chromatography (HPLC) for final purification. Particular emphasis is placed on Hydrophilic Interaction Liquid Chromatography (HILIC) as a powerful technique for retaining and resolving polar compounds like cyclo(His-Pro).

PART 1: Tissue Preparation and Analyte Extraction

The primary goal of the initial extraction phase is to lyse the tissue, solubilize cyclo(His-Pro), and remove the bulk of macromolecular contaminants, primarily proteins, which can interfere with downstream chromatographic analysis and damage HPLC columns.[3]

Tissue Homogenization

Proper homogenization is critical for disrupting the cellular architecture and releasing intracellular contents. The choice of method depends on the tissue type and sample size.

-

Brain Tissue: For neurological studies, brain tissue should be dissected rapidly in the cold and immediately snap-frozen on dry ice or in liquid nitrogen to halt metabolic activity.[4] Samples can be stored at -80°C indefinitely.[4] Homogenization can be achieved using probe sonication for small samples or a mechanical homogenizer (e.g., Polytron) for larger specimens.[4][5]

-

Other Tissues: Similar principles of rapid harvesting and snap-freezing apply to other tissues to ensure the preservation of endogenous analytes.

Protein Precipitation: The Critical First Cleanup

Protein precipitation is a fundamental step used to remove proteins from the sample by leveraging changes in solvent conditions to reduce their solubility. This is typically performed concurrently with homogenization by using an extraction solution that also acts as a precipitant.

Several methods are effective, each with distinct advantages and mechanisms.[3][6]

-

Acid Precipitation: Strong acids like Trichloroacetic acid (TCA) or Perchloric acid (PCA) are highly efficient at precipitating proteins by reducing the pH to their isoelectric point, where they are least soluble.[3][6] This method is robust and effective for releasing acid-soluble small molecules.[4] A key consideration is that the resulting supernatant is highly acidic and often requires a neutralization step before further processing.

-

Organic Solvent Precipitation: The addition of miscible organic solvents such as acetonitrile (ACN) or methanol reduces the solvation capacity of the aqueous solution, causing proteins to aggregate and precipitate.[3][7] This is often a milder approach and has the advantage of producing a supernatant that can be directly compatible with subsequent reverse-phase or HILIC chromatography. Performing this step at low temperatures (-20°C) helps preserve the integrity of the target analyte.[3][7]

Table 1: Comparison of Common Protein Precipitation Methods

| Method | Mechanism | Advantages | Disadvantages |

| Perchloric Acid (PCA) | Reduces pH to protein isoelectric point.[3][4] | Highly efficient; well-established for small molecule extraction from brain tissue.[4] | Requires neutralization; harsh conditions may degrade sensitive analytes. |

| Trichloroacetic Acid (TCA) | Similar to PCA; very effective protein removal.[3][7] | Excellent protein removal efficiency, often used in combination with acetone.[7][8] | Can be difficult to remove from the sample; may cause some protein degradation.[7] |

| Acetonitrile (ACN) | Reduces solvent dielectric constant, disrupting protein hydration shells.[3] | Supernatant can be directly injected into HPLC; less harsh than strong acids. | May not be as efficient for all sample types; can lead to co-precipitation of some analytes. |

| Methanol/Chloroform | Organic solvent precipitation and phase separation.[3][8] | Highly effective for isolating proteins while minimizing loss of other components.[3] | Involves multiple phases and transfers, which can be complex.[8] |

Protocol 1: Extraction & Protein Precipitation from Brain Tissue

This protocol is adapted from established methods for small molecule analysis in neural tissues.[4]

-

Weigh the frozen tissue sample (e.g., 50-100 mg) in a pre-chilled microfuge tube.

-

Add 10 volumes of ice-cold 0.4 M Perchloric Acid (PCA) directly to the frozen tissue (e.g., 500 µL for a 50 mg sample).

-

Immediately homogenize the sample using a probe sonicator on ice. Use short bursts (e.g., 10-15 seconds) to prevent sample heating.

-

Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble cyclo(His-Pro), avoiding the protein pellet.

-

Neutralization (Optional but Recommended): To adjust the pH for subsequent SPE or HPLC, add a calculated amount of a base like potassium carbonate (K₂CO₃) until the pH is near neutral. The resulting potassium perchlorate salt is insoluble and can be removed by another centrifugation step.

-

The clarified supernatant is now ready for primary purification via Solid-Phase Extraction.

PART 2: Primary Purification using Solid-Phase Extraction (SPE)

Following initial extraction, the supernatant contains cyclo(His-Pro) but is still a complex mixture of salts, lipids, and other small polar molecules. Solid-Phase Extraction (SPE) is an essential step to desalt the sample, concentrate the analyte, and remove interfering compounds, thereby improving the robustness and quality of the final HPLC analysis.[9][10]

For a polar molecule like cyclo(His-Pro), a Reverse-Phase (RP) SPE cartridge (e.g., C18) is a common and effective choice. The principle involves retaining moderately nonpolar to nonpolar compounds on the hydrophobic stationary phase while highly polar species and salts pass through in the aqueous loading solution.

Workflow for Reverse-Phase SPE

The process involves four key stages: Conditioning, Loading, Washing, and Elution.

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 2: Reverse-Phase SPE Cleanup

-

Cartridge Selection: Choose a C18 SPE cartridge appropriate for your sample volume.

-

Conditioning:

-

Pass 1-2 cartridge volumes of methanol or acetonitrile through the cartridge to wet the stationary phase.

-

Pass 1-2 cartridge volumes of ultrapure water (or water with 0.1% TFA if used in subsequent HPLC) to equilibrate the phase. Do not let the cartridge run dry.

-

-

Loading:

-

Load the neutralized, clarified supernatant from Protocol 1 onto the conditioned cartridge.

-

Apply a slow, steady flow rate to ensure efficient binding of the analyte to the sorbent.

-

Collect the flow-through; this can be re-analyzed to check for analyte loss.

-

-

Washing:

-

Pass 1-2 cartridge volumes of a weak wash solution (e.g., 5% methanol in water) through the cartridge. This step is crucial for removing salts and very polar impurities that did not bind to the sorbent.

-

-

Elution:

-

Elute the bound cyclo(His-Pro) with a small volume of a stronger organic solvent (e.g., 50% acetonitrile in water). Using a minimal volume at this stage concentrates the sample.

-

Collect the eluate. This fraction is now ready for HPLC analysis. It can be evaporated to dryness and reconstituted in the HPLC mobile phase for optimal peak shape.

-

PART 3: High-Resolution Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive technique for achieving final purification. The choice of chromatographic mode is paramount for successfully resolving cyclo(His-Pro) from other remaining impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the method of choice for separating highly polar compounds that show little to no retention in traditional reverse-phase chromatography.[11][12] The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer immobilized on the surface of a polar stationary phase.[13][14] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content in an acetonitrile-rich mobile phase).[15]

Causality: Cyclo(His-Pro) is a polar molecule. In RP-HPLC, it would elute very early, close to the solvent front, making it difficult to separate from other polar contaminants. HILIC, by contrast, provides strong retention for such molecules, moving them away from the void volume and enabling superior resolution.[12]

Common HILIC Stationary Phases:

-

Amide: Offers excellent selectivity for polar compounds.

-

Diol: A versatile and robust phase.

-

Bare Silica: Can be effective but may exhibit strong ionic interactions.[12]

Table 2: Comparison of HILIC and RP-HPLC for Cyclo(His-Pro) Purification

| Feature | Hydrophilic Interaction LC (HILIC) | Reversed-Phase LC (RP-HPLC) |

| Principle | Analyte partitions into a water layer on a polar stationary phase.[13] | Analyte partitions into a nonpolar stationary phase (e.g., C18).[16] |

| Mobile Phase | High organic (e.g., >70% ACN) with a small aqueous portion. Elution by increasing water content.[15] | High aqueous with an organic portion. Elution by increasing organic content.[17] |

| Retention | Strong retention for polar analytes like cyclo(His-Pro).[12] | Weak retention for polar analytes; may require ion-pairing agents. |

| MS Sensitivity | High organic content promotes efficient desolvation and ionization in ESI-MS.[13] | Can be lower due to higher aqueous content and potential for ion suppression from salts. |

| Best For | Polar, hydrophilic compounds.[11] | Nonpolar to moderately polar compounds.[16] |

Detection: Mass Spectrometry (MS)

For unambiguous identification and sensitive quantification, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.[18] Electrospray Ionization (ESI) is well-suited for polar molecules like cyclo(His-Pro). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation pattern of the parent ion, which is invaluable when analyzing complex biological samples.[19][20]

Protocol 3: HILIC-MS/MS for Purification and Quantification

-

Sample Preparation: Take the eluate from the SPE step (Protocol 2), evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small, precise volume of the initial HILIC mobile phase (e.g., 90% ACN, 10% water with 10 mM ammonium formate).

-

Chromatographic Conditions:

-

Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water.

-

Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

-

Gradient:

-

0-1 min: 100% B

-

1-8 min: Linear gradient to 60% B

-

8-9 min: Return to 100% B

-

9-12 min: Re-equilibration at 100% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example for ESI-MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: A specific parent ion (m/z) to daughter ion (m/z) transition for cyclo(His-Pro) would be determined by infusing a pure standard.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Overall Workflow Visualization

The entire process from raw tissue to purified analyte can be visualized as a sequential workflow designed to systematically reduce sample complexity.

Caption: Comprehensive workflow from tissue to final analysis.

Conclusion

The successful extraction and purification of histidylproline from biological tissues hinges on a systematic approach that addresses the challenges posed by a complex sample matrix. The combination of an efficient protein precipitation method, a desalting and concentrating SPE step, and a high-resolution HILIC separation provides a robust and reliable workflow. Coupling this separation with the sensitivity and specificity of tandem mass spectrometry ensures accurate and trustworthy quantification. The protocols and principles outlined in this guide offer a solid foundation for researchers to develop and validate methods for analyzing cyclo(His-Pro) in their specific biological applications.

References

- Phenomenex. (n.d.). Protein Precipitation Method.

-

Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]

- Alpert, A. J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC.

-

Bio-Synthesis. (2014, September 4). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures. Retrieved from [Link]

-

PubMed. (2004, September 30). Peptide separation by Hydrophilic-Interaction Chromatography: a review. Retrieved from [Link]

-

Unknown. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]

-

ACS Publications. (2022, January 21). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. Retrieved from [Link]

-

PubMed Central. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Oxo-1-(phenylsulphonyl)-L-proline on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubMed Central. (n.d.). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Retrieved from [Link]

-

PubMed. (1993, October 5). Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone. Retrieved from [Link]

-

LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

-

NIH. (n.d.). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]

-

Frontiers. (2023, October 9). Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples. Retrieved from [Link]

-

Food systems. (n.d.). Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review. Retrieved from [Link]

-

PubMed. (2024, April 26). Affinity Purification of a 6X-His-Tagged Protein using a Fast Protein Liquid Chromatography System. Retrieved from [Link]

-

PubMed. (n.d.). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics of diketopiperazine formation using model peptides. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

-

PubMed. (n.d.). A simplified method for the analysis of hydroxyproline in biological tissues. Retrieved from [Link]

-

PubMed. (2024, June 11). Improved Mass Spectrometry-Based Methods Reveal Abundant Propionylation and Tissue-Specific Histone Propionylation Profiles. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved from [Link]

-

NSUWorks. (n.d.). Analyzing Brain Sample via HPLC Method. Retrieved from [Link]

-

PubMed Central. (n.d.). Histidyl-proline diketopiperazine (His-Pro DKP) immunoreactivity is present in the glucagon-containing cells of the human fetal pancreas. Retrieved from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry Imaging. Retrieved from [Link]

-

Stony Brook Cancer Center. (n.d.). Biological Mass Spectrometry Shared Resource (MS-SR). Retrieved from [Link]

-

PubMed. (1998, August). Solid phase synthesis of cyclic peptides: model studies involving i-(i+4) side chain-to-side chain cyclisation. Retrieved from [Link]

-

PubMed. (2012, July 29). Mass Spectrometry-Based Proteomics as a Tool to Identify Biological Matrices in Forensic Science. Retrieved from [Link]

-

Science. (1981, July 31). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Retrieved from [Link]

-

PubMed Central. (n.d.). Histological outcome evaluation of selected brain preparation protocols for white fiber dissection. Retrieved from [Link]

-

PubMed Central. (2022, April 18). Determination of Brain Tissue Samples Storage Conditions for Reproducible Intraoperative Lipid Profiling. Retrieved from [Link]

-

ResearchGate. (n.d.). Reddy, GK and Enwemeka, CS. A simplified method for the analysis of hydroxyproline in biological tissues. Clin Biochem 29: 225-229. Retrieved from [Link]

Sources

- 1. Histidyl-proline diketopiperazine. Novel formation that does not originate from thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidyl-proline diketopiperazine (His-Pro DKP) immunoreactivity is present in the glucagon-containing cells of the human fetal pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 4. cores.emory.edu [cores.emory.edu]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. Protein precipitation - Wikipedia [en.wikipedia.org]

- 7. Precipitation Procedures [sigmaaldrich.com]

- 8. Protein Precipitation Methods for Proteomics [biosyn.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. polylc.com [polylc.com]

- 16. pharmtech.com [pharmtech.com]

- 17. Analysis of hydroxyproline by high performance liquid chromatography and its application to collagen turnover studies in bone cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Mass Spectrometry Shared Resource (MS-SR) | Stony Brook Cancer Center [cancer.stonybrookmedicine.edu]

- 19. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass spectrometry-based proteomics as a tool to identify biological matrices in forensic science - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of cyclo(His-Pro) for GC-MS Analysis

Introduction

Cyclo(L-histidyl-L-proline), also known as cyclo(His-Pro) or CHP, is a cyclic dipeptide with significant biological activity. It is an endogenous molecule found in various tissues and fluids and is also present in many processed foods.[1] Accurate and sensitive quantification of cyclo(His-Pro) is essential for research in neuroscience, endocrinology, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile compounds. However, due to its polar nature and low volatility, cyclo(His-Pro) requires chemical derivatization prior to GC-MS analysis to improve its chromatographic behavior and detection.[1]

This comprehensive guide provides detailed application notes and protocols for the derivatization of cyclo(His-Pro) for GC-MS analysis. We will explore two primary derivatization strategies: silylation and acylation , with a special section on chiral analysis via a ring-opening derivatization approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for cyclo(His-Pro).

The Rationale for Derivatization

The primary objective of derivatizing cyclo(His-Pro) is to transform its polar functional groups into less polar, more volatile, and thermally stable moieties.[2] The cyclo(His-Pro) molecule possesses two key sites susceptible to derivatization: the secondary amine in the piperazine-2,5-dione ring and the nitrogen atoms within the imidazole ring of the histidine residue. The choice of derivatization technique is dictated by the desired analytical outcome, including sensitivity, selectivity, and the potential need for chiral separation.

I. Silylation of cyclo(His-Pro) using BSTFA with TMCS Catalyst

Silylation is a widely employed derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (TMS) group.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent that effectively derivatizes amines and amides.[4][5]

Causality of Experimental Choices

-

BSTFA as the Silylating Agent: BSTFA is a strong TMS donor that reacts efficiently with the active hydrogens on the imidazole and amide nitrogens of cyclo(His-Pro). Its byproducts are volatile, minimizing interference during GC analysis.[6]

-

TMCS as a Catalyst: The addition of a small percentage of TMCS (typically 1%) enhances the silylating power of BSTFA, particularly for sterically hindered or less reactive groups.[4] This ensures a more complete and rapid derivatization of cyclo(His-Pro).

-

Pyridine as a Solvent: Pyridine is an excellent solvent for both cyclo(His-Pro) and the derivatizing reagents. Furthermore, as a base, it can act as a catalyst and an acid scavenger, driving the reaction to completion.[7]

-

Heating: Applying heat increases the reaction kinetics, ensuring a complete and efficient derivatization within a reasonable timeframe.[7]

Visual Workflow for Silylation of cyclo(His-Pro)

Caption: Workflow for silylation of cyclo(His-Pro)

Detailed Protocol for Silylation

Materials:

-

Dried cyclo(His-Pro) sample or extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas-tight syringe for GC injection

Procedure:

-

Sample Preparation: Ensure the cyclo(His-Pro) sample is completely dry. If extracted from a biological matrix, evaporate the solvent under a gentle stream of nitrogen.[1]

-

Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]

-

Reaction: Tightly cap the vial and vortex for 30 seconds to ensure complete dissolution and mixing.

-

Heating: Place the vial in a heating block or oven set to 70-90°C for 60 minutes. Optimization of temperature and time may be necessary depending on the sample matrix and concentration.[7]

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

GC-MS Analysis: Inject an appropriate volume (typically 1-2 µL) of the derivatized sample directly into the GC-MS system.

Expected Mass Spectral Fragmentation of TMS-derivatized cyclo(His-Pro)

The silylation of cyclo(His-Pro) is expected to result in the addition of two trimethylsilyl (TMS) groups, one on the imidazole ring and one on the amide nitrogen, yielding N,N'-bis(trimethylsilyl)cyclo(His-Pro). The electron ionization (EI) mass spectrum will likely exhibit characteristic fragments.

| Fragment Ion (m/z) | Proposed Structure/Origin |

| M+• | Molecular ion of the di-TMS derivative |